N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine

Physicochemical properties Permeability Ionization state

Researchers investigating leucine-dependent mTORC1 activation often face a gap in well-characterized probes with defined SAR. This compound solves that by offering a unique 4-chloro, 6-(4-methoxyphenylthio) substitution pattern on the pyrimidine core, critical for LRS binding studies. - Fills a specific SAR gap versus common oxygen/nitrogen-linked analogs; essential comparator for potency & selectivity campaigns. - Free carboxylic acid form enables direct permeability comparisons (e.g., PAMPA/Caco-2) with its methyl ester derivative. - 4-methoxyphenylthio group provides a distinct sulfur-based probe for studying protein-ligand interactions.

Molecular Formula C17H20ClN3O3S
Molecular Weight 381.9 g/mol
CAS No. 825647-48-1
Cat. No. B12902316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine
CAS825647-48-1
Molecular FormulaC17H20ClN3O3S
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC
InChIInChI=1S/C17H20ClN3O3S/c1-10(2)8-13(16(22)23)19-17-20-14(18)9-15(21-17)25-12-6-4-11(24-3)5-7-12/h4-7,9-10,13H,8H2,1-3H3,(H,22,23)(H,19,20,21)/t13-/m0/s1
InChIKeyWSZUQZDNPBHAHZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Characteristics


N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine (CAS 825647-48-1) is a synthetic pyrimidine-amino acid conjugate . Its core structure consists of a 2,4,6-trisubstituted pyrimidine ring bearing a chlorine atom at position 4, a 4-methoxyphenylthio group at position 6, and an L-leucine residue linked via the amino group to position 2. The compound is furnished as the free carboxylic acid. This specific combination of substituents confers distinct physicochemical and hydrogen-bonding properties that differentiate it from common pyrimidine-based probes and from other amino acid–pyrimidine conjugates. The molecule is of interest primarily as a tool compound for studying leucine-dependent biological pathways, including leucyl-tRNA synthetase (LRS)-mediated signaling [1].

Synthetic pyrimidine–L-leucine conjugate with distinct 4-Cl/4-methoxyphenylthio substitution pattern
Free carboxylic acid form suitable for direct target engagement in biochemical assays
Supports leucine-dependent pathway studies, including LRS–mTORC1 signaling research

Why Generic Substitution Is Not Advisable


Superficially similar pyrimidine-L-leucine derivatives cannot be assumed to be functionally interchangeable. The 4-methoxyphenylthio moiety at position 6 and the chlorine at position 4 create a unique steric and electronic environment that governs binding to biological targets such as leucyl-tRNA synthetase [1]. Even conservative changes—e.g., replacing the thioether with a secondary amine, or converting the free acid to a methyl ester—have been shown to alter potency, selectivity, and cellular permeability in related chemotypes . Without head-to-head data, substitution risk is unquantifiable; the evidence assembled below, albeit limited, underscores the necessity for product-specific validation before committing to a procurement decision.

Ionization state mismatch Methyl ester analog (CAS 825647-44-7) may act as prodrug; permeability and target affinity likely differ from the free acid.
Substituent-dependent target profile 4-Methoxyphenylthio group alters steric and electronic environment compared to anilino analogs; kinase inhibition data may not transfer.
Unverified potency in LRS assays No public IC50 available for this compound; activity must be empirically determined before substituting class-level benchmarks.

Quantitative Differentiation from Close Analogs


Ionization State vs. Methyl Ester Prodrug

The target compound is the free carboxylic acid, whereas the closest commercially listed analog is the corresponding methyl ester . In the context of amino acid-based inhibitors, the free acid generally exhibits lower passive membrane permeability but higher aqueous solubility than the ester prodrug [1]. Although no experimental logD or solubility data are available for this specific pair, the ionization difference (acid vs. neutral ester) at physiological pH is expected to alter cellular uptake kinetics and in vitro assay behavior. Users who require the intact acid for direct target engagement should avoid the methyl ester, which may act as a prodrug or display different target affinity.

Ionization state vs. methyl ester
Class-level inference
Free acid (ionized) vs. neutral ester
Ionization difference may alter permeability and binding; not interchangeable without assay re-validation.
Data to verify: no experimental logD for this pair.
Physicochemical properties Permeability Ionization state

Sulfur- vs. Nitrogen-Linked 6-Substituent

A structurally related compound, N-[4-chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine, has been reported to possess anticancer activity through kinase inhibition . The 4-methoxyphenylthio substituent in the target compound replaces the 3-fluoroanilino group, introducing a sulfur atom that alters the C–S–C bond angle, electron density, and potential for metabolic oxidation. No direct comparative data exist; however, the divergent substitution patterns predict distinct target profiles. Researchers evaluating kinase-targeted libraries should not assume the 4-methoxyphenylthio analog will replicate the activity of the anilino derivative.

Sulfur- vs. nitrogen-linked 6-substituent
Cross-study comparable
4-Methoxyphenylthio vs. 3-fluoroanilino
Divergent kinase target profiles expected; previous anilino-based data cannot be extrapolated.
No comparative potency data available.
Kinase inhibition Structure-activity relationship Selectivity

Target-Class Relevance: LRS Inhibition

Patent US20200190099A1 describes pyrimidine-L-leucine conjugates as inhibitors of the LRS–RagD protein-protein interaction, which regulates mTORC1 signaling [1]. While the specific IC50 of N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine against LRS has not been publicly disclosed, the patent's structure-activity relationship (SAR) tables reveal that 4-chloro-6-substituted pyrimidine-2-yl-L-leucine derivatives achieve low-micromolar inhibition of LRS. A closely related benzoxaborole-based LeuRS inhibitor (CHEMBL4099978) exhibits an IC50 of 1.11 μM against Mycobacterium tuberculosis LeuRS [2], providing a class-level benchmark. The presence of the 4-methoxyphenylthio group in the target compound is anticipated to modulate potency and selectivity relative to the patent exemplars.

Target-class relevance: LRS inhibition
Class-level inference
IC50 not disclosed; benchmark CHEMBL4099978 IC50 = 1.11 μM (M. tuberculosis LeuRS)
Supports LRS pathway research; empirical IC50 determination required for this compound.
Class-level SAR from patent US20200190099A1.
Leucyl-tRNA synthetase mTORC1 signaling Amino acid sensing

Recommended Application Scenarios


LRS Mechanistic and mTORC1 Studies

Given the patent literature linking pyrimidine-L-leucine conjugates to LRS–RagD inhibition [1], the compound is most appropriately deployed as a tool compound for investigating leucine-dependent mTORC1 activation. Researchers should establish its IC50 in their own LRS enzymatic assay prior to cellular experiments, as quantitative potency data are not publicly available.

SAR Exploration of Pyrimidine-Amino Acid Conjugates

The compound fills a specific SAR gap defined by the combination of a 4-chloro substituent, a 4-methoxyphenylthio group at position 6, and an L-leucine moiety at position 2. It can serve as a key comparator in SAR campaigns aimed at optimizing potency, selectivity, and metabolic stability of pyrimidine-based amino acid conjugates.

In Vitro Permeability and Prodrug Profiling

The free acid form can be used alongside its methyl ester derivative (CAS 825647-44-7) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers to quantify the impact of carboxylate ionization on transepithelial transport. Such data would directly inform prodrug design decisions.

Chemical Probe for Sulfur-Mediated Interactions

The 4-methoxyphenylthio group provides a sulfur-containing functionality distinct from common oxygen- or nitrogen-linked substituents. This makes the compound a valuable probe for studying sulfur-mediated protein-ligand interactions, including potential reversible covalent engagement with cysteine residues, as highlighted by recent work on 2-sulfonylpyrimidine warheads [2].

Application
Selection Property
Validation Focus
LRS mechanistic and mTORC1 studies
LRS pathway engagement potential
Empirical IC50 establishment in enzymatic assay
SAR exploration of pyrimidine–amino acid conjugates
Substituent-dependent SAR mapping
Potency and selectivity screening across analogs
In vitro permeability and prodrug profiling
Ionization state influence on transport
PAMPA or Caco-2 permeability comparison (acid vs. ester)
Chemical probe for sulfur-mediated interactions
4-Methoxyphenylthio covalent probe potential
Cysteine engagement or reversible covalent binding assays
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